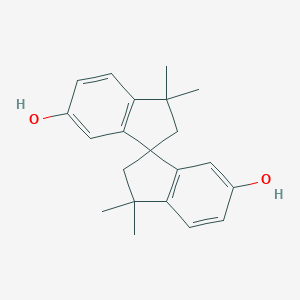
HIV-1 integrase inhibitor 8
Cat. No. B071982
Key on ui cas rn:
1568-80-5
M. Wt: 308.4 g/mol
InChI Key: SICLLPHPVFCNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06080833
Procedure details


7,7'-dihydroxy-3,3',4,4'-tetrahydro-4,4,4',4'-tetramethyl-2,2'-spirobi(2H-1-benzopyrane); trans-2,3-bis(4'-hydroxyphenyl)-2-butene; 9,9-bis(4'-hydroxyphenyl)fluorene; 3,3-bis(4'-hydroxyphenyl)-2-butanone; 1,6-bis(4'-hydroxyphenyl)-1,6-hexanedione; α,α,α',α'-tetramethyl-α,α'-bis(4-hydroxyphenyl)-p-xylene; α,α,α',α'-tetramethyl-α,α'-bis (4-hydroxyphenyl)-m-xylene; 4,4'-dihydroxybiphenyl; hydroquinone; and resorcinol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
trans-2,3-bis(4'-hydroxyphenyl)-2-butene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
3,3-bis(4'-hydroxyphenyl)-2-butanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
1,6-bis(4'-hydroxyphenyl)-1,6-hexanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight



Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:25]=[CH:24][C:5]2[C:6]([CH3:23])([CH3:22])[CH2:7][C:8]3([CH2:14][C:13]([CH3:16])([CH3:15])[C:12]4[CH:17]=[CH:18][C:19]([OH:21])=[CH:20][C:11]=4O3)O[C:4]=2[CH:3]=1.OC1C=CC(C2(C3C=CC(O)=CC=3)C3C=CC=CC=3C3C2=CC=CC=3)=CC=1.OC1C=CC(C(C2C=CC(O)=CC=2)(C)C(=O)C)=CC=1.OC1C=CC(C(=O)CCCCC(C2C=CC(O)=CC=2)=O)=CC=1.CC(C)(C1C=CC(O)=CC=1)C1C=CC(C(C)(C)C2C=CC(O)=CC=2)=CC=1.CC(C)(C1C=CC(O)=CC=1)C1C=CC=C(C(C)(C)C2C=CC(O)=CC=2)C=1.OC1C=CC(C2C=CC(O)=CC=2)=CC=1.C1(C=CC(O)=CC=1)O.C1(C=CC=C(O)C=1)O>>[OH:1][C:2]1[CH:3]=[C:4]2[C:5]([C:6]([CH3:23])([CH3:22])[CH2:7][C:8]32[C:17]2[C:12](=[CH:11][CH:20]=[C:19]([OH:21])[CH:18]=2)[C:13]([CH3:15])([CH3:16])[CH2:14]3)=[CH:24][CH:25]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC2=C(C(CC3(O2)OC2=C(C(C3)(C)C)C=CC(=C2)O)(C)C)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Step Three
[Compound]
|
Name
|
trans-2,3-bis(4'-hydroxyphenyl)-2-butene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC=C(C=C1)O
|
Step Five
|
Name
|
3,3-bis(4'-hydroxyphenyl)-2-butanone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(C(C)=O)(C)C1=CC=C(C=C1)O
|
Step Six
|
Name
|
1,6-bis(4'-hydroxyphenyl)-1,6-hexanedione
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(CCCCC(=O)C1=CC=C(C=C1)O)=O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C1=CC=C(C=C1)C(C1=CC=C(C=C1)O)(C)C)(C1=CC=C(C=C1)O)C
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C1=CC(=CC=C1)C(C1=CC=C(C=C1)O)(C)C)(C1=CC=C(C=C1)O)C
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C1=CC=C(C=C1)O
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=CC=C2C(CC3(C2=C1)CC(C1=CC=C(C=C13)O)(C)C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
